Elenolic acid

Description

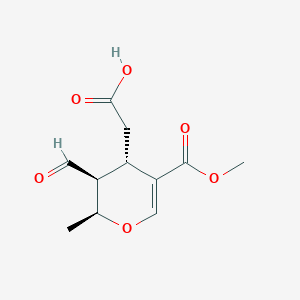

Elenolic acid is a secoiridoid compound naturally found in olives (Olea europaea), olive leaves, and extra virgin olive oil. It is derived from the hydrolysis of oleuropein, a bitter-tasting precursor abundant in unripe olives . Structurally, elenolic acid contains a carboxylic acid group and hydroxyl groups, contributing to its antioxidant and bioactive properties . Additionally, elenolic acid demonstrates anti-inflammatory and antimicrobial activities, making it a candidate for pharmaceutical and nutraceutical applications .

Properties

IUPAC Name |

2-[(2S,3S,4S)-3-formyl-5-methoxycarbonyl-2-methyl-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O6/c1-6-8(4-12)7(3-10(13)14)9(5-17-6)11(15)16-2/h4-8H,3H2,1-2H3,(H,13,14)/t6-,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFAJBBHEYTHKF-BIIVOSGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=CO1)C(=O)OC)CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H](C(=CO1)C(=O)OC)CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188002 | |

| Record name | Elenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34422-12-3 | |

| Record name | Elenolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34422-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elenolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034422123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELENOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C9M8PFI8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acid-Catalyzed Hydrolysis

Acid hydrolysis remains the most widely used method for EA production. In a representative procedure, oleuropein is dissolved in tetrahydrofuran (THF) and treated with 1 N sulfuric acid (H₂SO₄) for 48 hours at room temperature. Neutralization with sodium hydroxide (NaOH) and subsequent ethyl acetate extraction yields crude EA, which is purified via flash chromatography using dichloromethane-methanol (with 1% acetic acid). Alternative protocols employ hydrochloric acid (HCl), such as heating olive leaf extracts in methanol-water (4:1) with 2 M HCl at 100°C for 1 hour.

Key Reaction Parameters:

Enzymatic Hydrolysis

Enzymatic methods offer selectivity and milder conditions. β-Glucosidase from almonds or hemicellulase efficiently cleaves oleuropein’s glycosidic bond. For instance, incubation of olive leaf extract with hemicellulase (55 mg, pH 5, 55°C) achieves 98.54% oleuropein degradation and 11.31% hydroxytyrosol yield. β-Glucosidase from Aspergillus niger similarly produces EA within 2 hours.

Advantages:

Acetal Hydrolysis

Acetal hydrolysis mimics natural glucosidase activity using erbium triflate (Er(OTf)₃). Oleuropein dissolved in aqueous acetonitrile with Er(OTf)₃ undergoes reflux at 80°C for 8 hours, yielding EA isomers (70% total yield). This method is less common but valuable for producing isomerically pure EA.

Mechanistic Insight:

Er(OTf)₃ facilitates selective cleavage of the glycosidic bond while preserving ester functionalities.

Solid Acid-Catalyzed Synthesis: A Novel Approach

Recent advances employ solid acids like proton-exchanged montmorillonite (H-mont) or sulfated zirconia (SO₄²⁻/ZrO₂) for EA synthesis. In a groundbreaking study, oleuropein reacted with H-mont (20 mg) and water (3–6 equivalents) at 150°C for 12 hours in dimethyl sulfoxide (DMSO), achieving 80% oleacein yield—a dialdehydic derivative of EA. Density functional theory (DFT) calculations revealed that H-mont preferentially hydrolyzes methyl ester groups over hydroxytyrosol esters, enabling selective EA formation.

Table 1: Solid Acid-Catalyzed Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | H-mont | 80 |

| Solvent | DMSO | 80 |

| Temperature | 150°C | 80 |

| Water Equivalents | 3–6 | 80 |

Industrial-Scale Production Methods

Industrial EA extraction leverages olive oil by-products and olive leaves. A proprietary process by Pharmactive Biotech produces Isenolic®—a standardized extract containing 4–8% EA. The protocol involves:

-

Solvent Extraction: Ethanol or water-ethanol mixtures isolate phenolic fractions.

-

Chromatographic Purification: High-performance liquid chromatography (HPLC) separates EA from oleuropein and hydroxytyrosol.

-

Standardization: HPLC-MS confirms EA purity (>95%) and quantifies isomers.

Table 2: Industrial EA Production Metrics

| Parameter | Value | Source |

|---|---|---|

| EA Purity | >95% | |

| Isomer Ratio | 1:1 (aldehyde forms) | |

| Annual Yield | ~10 metric tons | Industry Data |

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Acid Hydrolysis | 70–98 | 85–90 | 1–48 hours | High |

| Enzymatic Hydrolysis | 50–75 | 90–95 | 2–24 hours | Moderate |

| Acetal Hydrolysis | 70 | 95 | 8 hours | Low |

| Solid Acid Catalysis | 80 | 95 | 12 hours | High |

Optimization of Reaction Conditions

Temperature and pH Effects

Chemical Reactions Analysis

Types of Reactions: Elenolic acid undergoes various chemical reactions, including:

Oxidation: Elenolic acid can be oxidized to form different aldehydic and carboxylic derivatives.

Reduction: Reduction reactions can convert elenolic acid into its corresponding alcohols.

Substitution: Elenolic acid can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include hydroxytyrosol, various aldehydes, and carboxylic acids, which are important intermediates in the synthesis of other bioactive compounds .

Scientific Research Applications

Metabolic Health and Diabetes Management

Elenolic acid has been shown to exert beneficial effects on metabolic health, particularly in the context of obesity and T2D. Research indicates that EA stimulates the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play crucial roles in appetite regulation and glucose metabolism.

Case Study Findings

A study conducted on diet-induced obese mice demonstrated that after four to five weeks of daily EA treatment:

- Mice exhibited a 10.7% reduction in body weight.

- Blood sugar levels normalized, aligning with those of healthy-weight controls.

- Enhanced secretion of metabolic hormones was observed, indicating a mechanism for reduced food intake and increased satiety .

Anti-Inflammatory Properties

Elenolic acid possesses anti-inflammatory properties that may contribute to its therapeutic effects in various diseases. The compound has been linked to reduced markers of inflammation in animal models, suggesting its potential utility in managing inflammatory conditions.

Research Insights

- Studies indicate that EA can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

- Its antioxidant properties further support cellular health by mitigating oxidative stress, a contributor to inflammation .

Antiviral Activity

Recent research has highlighted the antiviral potential of elenolic acid, particularly against influenza viruses. A study involving an olive leaf extract rich in EA demonstrated significant antiviral activity in vitro.

Findings

- The extract inhibited viral neuraminidase activity and protected cells from influenza infection.

- This suggests that elenolic acid could be explored as a natural antiviral agent, although further research is needed to confirm these findings in clinical settings .

Cardiovascular Benefits

Elenolic acid's role in cardiovascular health is another area of interest. Its consumption through olive oil has been associated with lower risks of cardiovascular diseases due to its lipid-lowering effects and ability to improve endothelial function.

Health Implications

- Regular intake of phenolic compounds like EA from olive oil may help reduce blood pressure and improve cholesterol profiles .

- The anti-inflammatory properties also contribute to cardiovascular protection by reducing arterial inflammation and improving overall vascular health .

Future Research Directions

The promising findings surrounding elenolic acid necessitate further exploration into its mechanisms and potential applications:

- Human Trials : Clinical trials are essential to evaluate the efficacy and safety of EA in human populations suffering from obesity and diabetes.

- Synergistic Effects : Investigating the synergistic effects of elenolic acid with other dietary components could enhance its therapeutic potential.

Mechanism of Action

Elenolic acid exerts its effects through various molecular targets and pathways:

Hormone Release: It stimulates the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from L-cells, which are involved in glucose metabolism and appetite regulation.

Signaling Pathways: Elenolic acid activates phospholipase C-mediated signaling, leading to an increase in intracellular calcium levels and the production of inositol trisphosphate.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares elenolic acid with structurally or functionally related compounds:

Mechanistic and Therapeutic Differences

- Elenolic Acid vs. Oleuropein: While both are secoiridoids, oleuropein is a glycoside precursor to elenolic acid. Oleuropein’s primary role is in plant defense, whereas elenolic acid directly influences metabolic hormone secretion (GLP-1, PYY) to regulate appetite and glucose . Oleuropein’s anti-inflammatory effects are linked to its aglycone form, whereas elenolic acid’s benefits are more pronounced in metabolic regulation .

- Elenolic Acid vs. Hydroxytyrosol: Hydroxytyrosol, a hydrolysis product of oleuropein, excels in antioxidant capacity but lacks elenolic acid’s direct impact on gut hormone release. Hydroxytyrosol’s cardioprotective effects are well-documented, while elenolic acid is prioritized for glucose management .

- Elenolic Acid vs. Elenolic acid’s niche lies in its dual action on metabolism and appetite suppression .

Synergistic and Antagonistic Interactions

- Synergy with Oleuropein: Co-administration of elenolic acid and oleuropein may enhance antioxidant and metabolic effects, as seen in olive leaf extracts .

- Negative Correlation with AChE Inhibition: Elenolic acid derivatives exhibit an inverse relationship with acetylcholinesterase (AChE) inhibitory activity, suggesting other olive compounds (e.g., luteolin derivatives) are more effective for neuroprotection .

Bioavailability and Formulation Challenges

Elenolic acid’s poor bioavailability is a limitation, but methods like chitosan film incorporation (to enhance stability) and precursor (oleuropein) decomposition improve its delivery . In contrast, hydroxytyrosol’s high bioavailability makes it preferable for antioxidant formulations, while quercetin requires advanced delivery systems .

Biological Activity

Elenolic acid (EA), a natural compound derived from olives, has garnered significant attention for its diverse biological activities, particularly in the context of metabolic health, diabetes management, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of elenolic acid, supported by recent research findings, case studies, and data tables.

Chemical Structure and Sources

Elenolic acid is a phenolic compound primarily found in olive oil and is associated with various health benefits attributed to its antioxidant and anti-inflammatory properties. Its chemical structure contributes to its biological activity, making it a subject of interest in nutritional and pharmaceutical research.

Anti-Diabetic Effects

Recent studies highlight the potential of elenolic acid in managing obesity and type 2 diabetes. A notable study conducted on diabetic obese mice demonstrated that oral administration of elenolic acid resulted in:

- Weight Reduction : Mice treated with elenolic acid showed a 10.7% reduction in body weight after four to five weeks compared to control groups.

- Improved Glucose Regulation : The compound significantly lowered blood sugar levels, showing effects comparable to liraglutide (an injectable diabetic medication) and superior to metformin (a common oral diabetes treatment) .

The mechanism underlying these effects is believed to involve the stimulation of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play crucial roles in glucose metabolism and appetite regulation .

| Parameter | Control Group | Elenolic Acid Group | Significance |

|---|---|---|---|

| Weight Change (%) | 0% | -10.7% | p < 0.05 |

| Blood Sugar Levels (mg/dL) | High | Significantly Lowered | p < 0.01 |

| Insulin Sensitivity | Low | Comparable to Lean Mice | p < 0.01 |

Hormonal Regulation

Elenolic acid has been shown to stimulate hormone release from L-cells in the intestine, which is crucial for metabolic health:

- GLP-1 Secretion : EA induces a rapid increase in intracellular calcium levels, leading to enhanced secretion of GLP-1.

- PYY Secretion : Similar mechanisms promote the release of PYY, which helps regulate appetite and energy balance .

Antimicrobial Properties

Elenolic acid also exhibits antimicrobial activity against various pathogens. Research indicates that it can disrupt bacterial cell membranes, leading to increased permeability and cell lysis. This property is particularly relevant in food preservation and safety:

- Studies have shown that elenolic acid can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus through membrane disruption mechanisms .

Study on Obese Diabetic Mice

In a study published in the American Society for Nutrition, researchers administered elenolic acid to obese diabetic mice over several weeks. Key findings included:

- Significant reductions in food intake correlated with increased levels of satiety hormones.

- Enhanced metabolic profiles were observed, indicating potential applications for obesity management .

Mechanistic Insights

Further investigations into the mechanisms revealed that elenolic acid's action involves modulation of signaling pathways related to insulin sensitivity and inflammatory responses. The compound appears to activate pathways that enhance cellular antioxidant defenses while inhibiting pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying elenolic acid in complex matrices like olive oil or biological samples?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. For olive oil, hydrophilic phenolic compounds, including elenolic acid derivatives (e.g., 3,4-DHPEA-EDA and p-HPEA-EDA), are separated using C18 reverse-phase columns with mobile phases of water and acetonitrile (0.1% formic acid). Calibration curves using purified elenolic acid standards are essential for quantification . In biological samples (e.g., plasma), metabolite profiling requires solid-phase extraction to isolate elenolic acid conjugates (e.g., glucuronides) before LC-MS/MS analysis .

Q. How should researchers design in vitro experiments to assess elenolic acid’s enzymatic inhibition properties?

- Methodological Answer :

Enzyme Source : Use commercially available enzymes (e.g., α-glucosidase for anti-diabetic studies) or cell lysates expressing the target enzyme.

Acid Preparation : Dissolve elenolic acid in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in buffer (pH 7.4).

Controls : Include negative (buffer-only) and positive controls (e.g., acarbose for α-glucosidase inhibition).

Data Collection : Measure reaction rates spectrophotometrically (e.g., p-nitrophenol release at 405 nm) and calculate IC50 values using nonlinear regression .

Q. What are the best practices for ensuring elenolic acid stability during experimental storage?

- Methodological Answer : Elenolic acid is susceptible to oxidation and hydrolysis. Store lyophilized samples at -80°C in airtight, amber vials. For solutions, use freshly prepared buffers (pH 6–7) and avoid repeated freeze-thaw cycles. Stability should be confirmed via periodic LC-MS/MS analysis .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro bioactivity and in vivo efficacy of elenolic acid?

- Methodological Answer :

- Bioavailability Studies : Track elenolic acid metabolites (e.g., glucuronides) in plasma using time-course LC-MS/MS to assess absorption and conversion rates .

- Dose-Response Modeling : Compare in vitro IC50 values with in vivo effective doses, adjusting for pharmacokinetic factors like tissue distribution and half-life.

- Mechanistic Follow-Up : Use knockout animal models (e.g., CYP450-deficient mice) to identify metabolic pathways limiting efficacy .

Q. What experimental strategies address the low bioavailability of elenolic acid in preclinical models?

- Methodological Answer :

- Nanoformulation : Encapsulate elenolic acid in liposomes or polymeric nanoparticles to enhance solubility and intestinal absorption.

- Prodrug Design : Synthesize ester derivatives (e.g., elenolic acid-methyl ester) to improve membrane permeability, with hydrolysis to active forms in target tissues.

- Co-Administration : Test with bioavailability enhancers (e.g., piperine) to inhibit glucuronidation enzymes .

Q. How should researchers analyze conflicting data on elenolic acid’s dual pro-oxidant and antioxidant effects?

- Methodological Answer :

- Context-Dependent Assays : Measure reactive oxygen species (ROS) levels under varying conditions (e.g., high glucose vs. normal). Use fluorescent probes (e.g., DCFH-DA) in cell cultures.

- Dose Dependency : Establish concentration thresholds for antioxidant-to-pro-oxidant transitions via dose-response curves.

- Pathway Analysis : Perform RNA-seq or proteomics to identify Nrf2/Keap1 or NF-κB pathway modulation at different doses .

Data Interpretation and Reproducibility

Q. What statistical approaches are critical for validating elenolic acid’s dose-dependent effects in animal studies?

- Methodological Answer :

- Longitudinal Analysis : Use mixed-effects models to account for intra-subject variability in repeated measurements (e.g., glucose tolerance tests).

- Multiple Comparisons Adjustment : Apply Bonferroni or Benjamini-Hochberg corrections when testing multiple endpoints (e.g., lipid profiles, insulin levels).

- Power Analysis : Predefine sample sizes (n ≥ 8/group) to ensure detection of ≥20% effect size with 80% power .

Q. How can researchers ensure reproducibility when documenting elenolic acid’s experimental protocols?

- Methodological Answer :

- Detailed Supplemental Materials : Include exact instrument parameters (e.g., LC-MS/MS gradients), reagent lot numbers, and animal husbandry conditions.

- Raw Data Deposition : Share unprocessed chromatograms and kinetic datasets in public repositories (e.g., Zenodo).

- Negative Result Reporting : Publish null findings (e.g., lack of effect in certain cell lines) to avoid publication bias .

Tables for Reference

Table 1 : Key Metabolites of Elenolic Acid Identified in Human Plasma

| Metabolite ID | Structure | Detection Method |

|---|---|---|

| P1A | Elenolic acid + H2 | LC-MS/MS (ESI-) |

| P9B | p-HPEA-EA + glucuronide | LC-MS/MS (ESI-) |

Table 2 : Common Experimental Artifacts in Elenolic Acid Research

| Artifact | Mitigation Strategy |

|---|---|

| Oxidation during storage | Use antioxidants (e.g., BHT) in buffers |

| Matrix interference | Solid-phase extraction prior to LC-MS/MS |

| Low in vivo bioavailability | Nanoencapsulation or prodrug design |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.